2-(4-tert-butylphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, a thienyl moiety, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the hydrazide: This involves the reaction of a cyclopropanecarboxylic acid derivative with hydrazine hydrate under reflux conditions.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone (in this case, 1-(3-methyl-2-thienyl)methanal) to form the corresponding hydrazone.
Substitution reaction: The hydrazone undergoes a substitution reaction with 4-(tert-butyl)phenyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thienyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydrazone linkage and the thienyl moiety can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(tert-Butyl)phenyl]-N’~1~-[(E)-1-(2-thienyl)methylidene]-1-cyclopropanecarbohydrazide
- 2-[4-(tert-Butyl)phenyl]-N’~1~-[(E)-1-(3-thienyl)methylidene]-1-cyclopropanecarbohydrazide
Uniqueness
The uniqueness of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group and the methyl-substituted thienyl ring can provide steric and electronic effects that differentiate it from similar compounds.
Properties
Molecular Formula |
C20H24N2OS |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H24N2OS/c1-13-9-10-24-18(13)12-21-22-19(23)17-11-16(17)14-5-7-15(8-6-14)20(2,3)4/h5-10,12,16-17H,11H2,1-4H3,(H,22,23)/b21-12+ |
InChI Key |
JPXAHBGZGILTNF-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.